2,6-Diamino-8-phenylpurine
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Overview
Description
8-Phenyl-9H-purine-2,6-diamine is a compound belonging to the class of purine derivatives. Purines are heterocyclic aromatic organic compounds that play a crucial role in various biological processes. This particular compound is characterized by the presence of a phenyl group at the 8-position and amino groups at the 2 and 6 positions of the purine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-phenyl-9H-purine-2,6-diamine typically involves the reaction of 2,4,5,6-tetraaminopyrimidine with benzaldehyde. The reaction proceeds through a series of steps, including cyclization and subsequent functional group transformations . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods: While specific industrial production methods for 8-phenyl-9H-purine-2,6-diamine are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 8-Phenyl-9H-purine-2,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The amino groups at the 2 and 6 positions can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted purine derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex purine derivatives.
Industry: The compound’s derivatives are explored for their potential use in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-phenyl-9H-purine-2,6-diamine involves its interaction with key enzymes and pathways:
Molecular Targets: The compound targets enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are crucial for DNA synthesis.
Pathways Involved: By inhibiting these enzymes, the compound disrupts the folate pathway, leading to the inhibition of DNA synthesis and cell proliferation.
Comparison with Similar Compounds
2,6-Diamino-8-phenylpurine: Similar in structure but lacks the specific substitutions that confer unique biological activities.
8-Phenyl-7H-purine-2,6-diamine: Another derivative with slight structural variations that can affect its biological properties.
Uniqueness: 8-Phenyl-9H-purine-2,6-diamine stands out due to its specific substitution pattern, which enhances its ability to inhibit key enzymes involved in DNA synthesis. This makes it a potent candidate for anticancer therapy compared to other similar compounds .
Properties
CAS No. |
26216-55-7 |
---|---|
Molecular Formula |
C11H10N6 |
Molecular Weight |
226.24 g/mol |
IUPAC Name |
8-phenyl-7H-purine-2,6-diamine |
InChI |
InChI=1S/C11H10N6/c12-8-7-10(17-11(13)15-8)16-9(14-7)6-4-2-1-3-5-6/h1-5H,(H5,12,13,14,15,16,17) |
InChI Key |
WGJICLLGFIVHNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=NC(=NC(=C3N2)N)N |
Origin of Product |
United States |
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